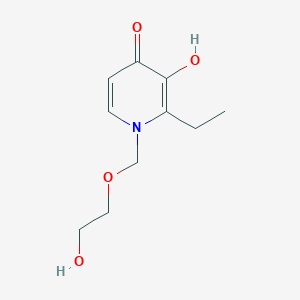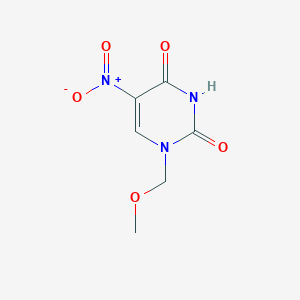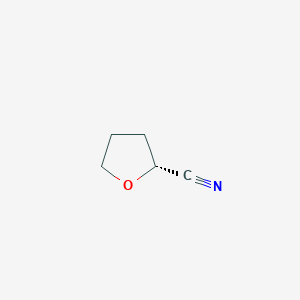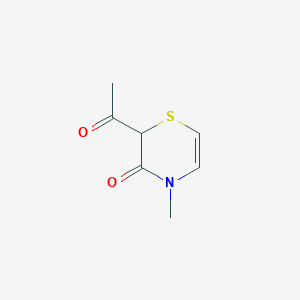
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, also known as EHPG, is a chelating agent that is commonly used in scientific research. It has been found to have various biochemical and physiological effects, and has been used in a wide range of applications.
Mechanism Of Action
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one works by forming a complex with metal ions, which then allows them to be removed from the biological system. This is achieved through the formation of a stable chelate complex, which prevents the metal ions from interacting with other molecules in the system.
Biochemical And Physiological Effects
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been found to protect against oxidative stress in a number of different systems. It has also been found to have anti-inflammatory properties, and has been used to treat a range of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is its ability to remove metal ions from biological systems. This makes it a useful tool for studying the effects of metal ions on biological processes. However, its use is limited by its potential toxicity, and care must be taken when using it in experiments.
Future Directions
There are a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. Another area of interest is the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of a range of different diseases, including cancer and neurodegenerative disorders.
In conclusion, 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is a chelating agent that has been widely used in scientific research. It has a number of biochemical and physiological effects, and has been used in a range of applications. While its use is limited by its potential toxicity, it remains an important tool for studying the effects of metal ions on biological processes. There are also a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, including the development of new chelating agents and the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of various diseases.
Synthesis Methods
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one can be synthesized using a number of different methods, including the reaction of pyridine-4-one with ethyl acetoacetate and formaldehyde, or the reaction of 2-ethyl-3-hydroxypyridine with ethylene oxide and formaldehyde.
Scientific Research Applications
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been used extensively in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to remove metal ions from biological systems, and has been found to be particularly effective in the removal of iron and copper ions.
properties
CAS RN |
178627-04-8 |
|---|---|
Product Name |
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
InChI Key |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
Canonical SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
synonyms |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

